N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide
Description
This compound features a benzofuran core substituted at position 2 with a 3-chloro-4-methoxybenzoyl group and at position 3 with a 4-fluorobenzamide moiety. These structural attributes suggest applications in medicinal chemistry, particularly in targeting proteins with hydrophobic and polar binding pockets .
Properties
Molecular Formula |
C23H15ClFNO4 |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H15ClFNO4/c1-29-19-11-8-14(12-17(19)24)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(25)10-7-13/h2-12H,1H3,(H,26,28) |
InChI Key |
PBNXOWPDOOEFRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles:
Key Observations:
- Substituent Impact : The bromo and chloro groups in analogs (e.g., ) increase molecular weight and may enhance halogen-bonding interactions, similar to the target compound.
- Core Heterocycles : Compounds lacking the benzofuran core (e.g., Fragment 5 ) exhibit reduced molecular complexity but retain critical binding motifs (e.g., halogen bonds).
- Biological Relevance : Pesticide derivatives like diflubenzuron highlight the importance of benzamide moieties in bioactivity, though their targets differ.
Binding Interactions and Pharmacological Potential
- Target Compound : The 3-chloro-4-methoxy group may form halogen bonds (Cl→O=C) with protein backbones (e.g., Gly151), while the 4-fluorobenzamide could hydrogen-bond with residues like Ser211, as seen in Fragment 5 .
- Fragment 5 Comparison : Despite lacking the benzofuran core, Fragment 5 demonstrates potent binding in the adenine pocket, suggesting the target compound’s benzofuran may enhance steric complementarity .
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structure, synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Molecular Formula : C24H18ClNO4
- Molecular Weight : 419.9 g/mol
- IUPAC Name : N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide
This structure includes a benzofuran core, a chloromethoxyphenyl moiety, and a fluorobenzamide group, which contribute to its biological activity through various interactions with cellular targets.
Synthesis
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuran Core : Achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
- Introduction of the Chlorinated Methoxyphenyl Group : This step often utilizes electrophilic aromatic substitution reactions.
- Coupling with the Fluorobenzamide Moiety : Amide bond formation is facilitated by coupling reagents such as EDCI or DCC.
Anticancer Properties
Research indicates that compounds similar to N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide exhibit significant anticancer activity. For instance, a study demonstrated that benzofuran derivatives could selectively inhibit cancer cell proliferation with IC50 values as low as 0.1 μM against HL60 leukemia cells . The presence of specific functional groups, such as the amide group, has been shown to enhance antiproliferative activity significantly.
The mechanism by which N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide exerts its effects involves interactions with key molecular targets:
- Inhibition of Enzymatic Pathways : The compound may modulate specific enzymes involved in cancer cell signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Anticancer Activity (IC50) |
|---|---|---|---|
| N-{2-(4-methoxyphenyl)carbonyl}-1-benzofuran | C23H18O3 | Methoxy group instead of chlorine | Not specified |
| N-[2-(3-chlorophenyl)-1-benzofuran] | C22H16ClN | Simplified structure | Not specified |
| 4-Chloro-N-(benzofuran)-2-methylbenzamide | C23H18ClN | Different substitution pattern | IC50 = 5 μM against K562 |
Case Studies
- In Vitro Studies : A study involving various benzofuran derivatives showed that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines. The introduction of halogens was found to enhance activity without affecting normal cells .
- In Vivo Models : Research utilizing murine models demonstrated that benzofuran derivatives could effectively reduce tumor sizes without adverse effects on body weight or organ health, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
